molecular formula C9H7ClN2OS B1488383 3-chloro-1-(thiophen-2-ylmethyl)pyrazin-2(1H)-one CAS No. 1594593-67-5

3-chloro-1-(thiophen-2-ylmethyl)pyrazin-2(1H)-one

Cat. No.: B1488383
CAS No.: 1594593-67-5
M. Wt: 226.68 g/mol
InChI Key: DRQBVJIKOKGUTE-UHFFFAOYSA-N
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Description

Systematic IUPAC Nomenclature and Structural Representation

The compound 3-chloro-1-(thiophen-2-ylmethyl)pyrazin-2(1H)-one is systematically named according to International Union of Pure and Applied Chemistry (IUPAC) rules. The parent structure is a pyrazin-2(1H)-one ring, a six-membered heterocycle containing two nitrogen atoms at positions 1 and 2. The substituents are defined as follows:

  • A chlorine atom at position 3 of the pyrazinone ring.
  • A thiophen-2-ylmethyl group (a thiophene ring attached via a methylene bridge) at position 1.

The structural representation (Figure 1) highlights the planar pyrazinone core, with the thiophene moiety providing aromaticity and the chlorine atom introducing electronic asymmetry. The SMILES notation for this compound is C1=CSC(=C1)CN2C=CN=C(C2=O)Cl, which encodes the connectivity of atoms and functional groups.

Molecular Formula and Weight Analysis

The molecular formula of 3-chloro-1-(thiophen-2-ylmethyl)pyrazin-2(1H)-one is C₉H₇ClN₂OS , derived from:

  • 9 carbon atoms (including the pyrazinone and thiophene rings).
  • 7 hydrogen atoms .
  • 1 chlorine atom .
  • 2 nitrogen atoms (in the pyrazinone ring).
  • 1 oxygen atom (from the ketone group).
  • 1 sulfur atom (in the thiophene ring).

The molecular weight is 226.68 g/mol , calculated as follows:

Element Quantity Atomic Weight (g/mol) Contribution (g/mol)
C 9 12.01 108.09
H 7 1.008 7.056
Cl 1 35.45 35.45
N 2 14.01 28.02
O 1 16.00 16.00
S 1 32.07 32.07
Total 226.68

This mass is consistent with high-resolution mass spectrometry data.

Synonym Registry and CAS Number Validation

The compound is recognized under multiple synonyms in chemical databases:

Synonym Source
3-Chloro-1-(thiophen-2-ylmethyl)pyrazin-2-one PubChem
1594593-67-5 PubChem
AKOS026707061 PubChem
Starbld0048173 PubChem

Its CAS Registry Number , 1594593-67-5 , is validated through the Chemical Abstracts Service (CAS) database, which assigns unique identifiers to chemical substances to avoid nomenclature ambiguity. This identifier confirms the compound’s distinct chemical identity and facilitates cross-referencing in academic and industrial contexts.

Properties

IUPAC Name

3-chloro-1-(thiophen-2-ylmethyl)pyrazin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN2OS/c10-8-9(13)12(4-3-11-8)6-7-2-1-5-14-7/h1-5H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRQBVJIKOKGUTE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)CN2C=CN=C(C2=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-Chloro-1-(thiophen-2-ylmethyl)pyrazin-2(1H)-one is a heterocyclic compound that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, including its synthesis, structure, and various biological effects supported by recent research findings.

Chemical Structure and Properties

The chemical formula for 3-chloro-1-(thiophen-2-ylmethyl)pyrazin-2(1H)-one is C9H7ClN2OSC_9H_7ClN_2OS. It features a pyrazine ring substituted with a thiophenyl group and a chlorine atom, which may influence its biological activity through various mechanisms. The compound is classified as an organic heterocycle and has been investigated for its therapeutic potential.

Synthesis

The synthesis of 3-chloro-1-(thiophen-2-ylmethyl)pyrazin-2(1H)-one typically involves the reaction of thiophen-2-ylmethylamine with appropriate chlorinated pyrazine derivatives. This process can be optimized using microwave-assisted methods to enhance yield and purity.

Antiviral Properties

Recent studies have highlighted the antiviral potential of compounds similar to 3-chloro-1-(thiophen-2-ylmethyl)pyrazin-2(1H)-one. For instance, derivatives of pyrazole and related heterocycles have shown significant efficacy against viruses such as herpes simplex virus (HSV) and tobacco mosaic virus (TMV). In particular, compounds within this class have demonstrated inhibition rates exceeding 69% against HSV-1 plaques at specific concentrations .

Anticancer Activity

Research indicates that pyrazine derivatives possess cytotoxic properties against various cancer cell lines. A study examining the cytotoxic effects of related compounds found that certain pyrazine derivatives could significantly reduce cell viability in cancer models, suggesting that 3-chloro-1-(thiophen-2-ylmethyl)pyrazin-2(1H)-one may exhibit similar properties .

The mechanisms underlying the biological activity of this compound are believed to involve:

  • Inhibition of Enzymatic Activity : Some studies suggest that pyrazine derivatives can inhibit key enzymes involved in viral replication and cancer cell proliferation.
  • Interaction with Cellular Targets : The presence of chlorine and thiophene groups may enhance binding affinity to specific cellular receptors or enzymes, leading to altered cellular signaling pathways.

Case Studies

StudyFindings
Dawood et al. (2024)Identified significant antiviral activity in pyrazole derivatives against HSV with high selectivity indices.
Wu et al. (2024)Reported beneficial effects on TMV replication with EC50 values indicating potent antiviral properties.
Manvar et al. (2024)Developed pyrazolecarboxamide hybrids showing substantial inhibition against HCV with selectivity indices indicating low cytotoxicity.

Comparison with Similar Compounds

Substitution Patterns and Physicochemical Properties

The table below compares substituents, molecular weights, and key biological activities of 3-chloro-1-(thiophen-2-ylmethyl)pyrazin-2(1H)-one with analogs from recent studies:

Compound Name Substituents (Position 1 / Position 3) Molecular Weight (g/mol) Key Biological Activity Source
3-Chloro-1-(thiophen-2-ylmethyl)pyrazin-2(1H)-one Thiophen-2-ylmethyl / Cl 240.69 (calculated) Not explicitly reported; inferred kinase inhibition Structural inference
3-Chloro-1-(2-methoxyphenyl)pyrazin-2(1H)-one 2-Methoxyphenyl / Cl 236.65 Discontinued (potential stability issues)
3-(4-Chlorophenyl)-1-ethylpyrazin-2(1H)-one Ethyl / 4-Chlorophenyl 237.68 PDGFR inhibition (IC₅₀ < 1 µM)
3-(4-Fluorophenyl)-1-propylpyrazin-2(1H)-one Propyl / 4-Fluorophenyl 235.26 Insulin secretion stimulation (diabetes therapy)
3-(3-Chlorophenyl)pyrazin-2(1H)-one H / 3-Chlorophenyl 196.62 Antifungal (Candida albicans inhibition)

Notes:

  • Thiophene-containing derivatives (e.g., the target compound) may exhibit enhanced lipophilicity compared to phenyl-substituted analogs, influencing blood-brain barrier permeability .
  • Chlorine at position 3 is a conserved feature in kinase inhibitors, as seen in PDGFR binders .

Key Research Findings and Gaps

  • Crystallographic Data: Crystal forms C and E of pyrazin-2(1H)-one derivatives have been patented, suggesting polymorph-dependent bioavailability . No data exists for the thiophene-containing analog.
  • Radiolabeling Potential: Fluorine-18 labeled pyrazin-2(1H)-ones (e.g., compound 45 in ) demonstrate utility in PET imaging, but the target compound’s suitability for isotopic labeling remains unexplored .
  • Therapeutic Applications: While PDGFR inhibitors show promise in oncology, the thiophene analog’s specificity for other kinases (e.g., VEGFR, EGFR) is unknown .

Preparation Methods

General Synthetic Strategy

The synthesis generally follows a two-step approach:

  • Step 1: Preparation of the 3-chloropyrazin-2-one or its amino precursor.
  • Step 2: Introduction of the thiophen-2-ylmethyl substituent at the N-1 position of the pyrazinone ring.

This approach leverages nucleophilic substitution of the chlorine or amine functionalities on the pyrazine ring with a thiophen-2-ylmethyl electrophile or equivalent.

Preparation of 3-Chloropyrazin-2(1H)-one or Precursors

3-Chloropyrazin-2(1H)-one derivatives are typically prepared from 3-chloropyrazin-2-ylamine or related pyrazine precursors. For example, 3-chloro-pyrazin-2-ylamine is synthesized by chlorination or amination routes on pyrazine derivatives under controlled conditions.

Typical conditions include:

Parameter Details
Starting material 3-chloropyrazin-2-ylamine
Reagents Chloroacetone, sodium hydride, or equivalents
Temperature 80–130 °C depending on step
Solvents Methanol, N,N-dimethylformamide (DMF), N-methylpyrrolidinone
Reaction time 1–24 hours
Atmosphere Inert gas (N2 or Ar) for sensitive steps
Yield range 53% to 82% depending on method and scale

For instance, one reported method involves stirring 3-chloropyrazin-2-ylamine with chloroacetone at 90 °C for 16 hours in a sealed tube protected from light, yielding an intermediate with 68% yield.

Introduction of Thiophen-2-ylmethyl Group

The key step for synthesizing 3-chloro-1-(thiophen-2-ylmethyl)pyrazin-2(1H)-one involves nucleophilic substitution of the pyrazinone nitrogen with a thiophen-2-ylmethyl electrophile, typically a benzyl-like halide or alcohol derivative of thiophene.

Typical reaction conditions:

Parameter Details
Nucleophile 2-Amino-3-chloropyrazine or 3-chloropyrazin-2-one
Electrophile Thiophen-2-ylmethyl halide or activated alcohol
Base Sodium hydride (NaH), sodium methoxide, or sodium methylate
Solvent N,N-Dimethylformamide (DMF), N-methylpyrrolidinone (NMP)
Temperature 80–100 °C
Reaction time 15–24 hours
Atmosphere Inert (to prevent oxidation)
Workup Extraction with ethyl acetate or dichloromethane, drying over MgSO4 or Na2SO4, concentration, and purification by recrystallization or chromatography
Yield range 53% to 82%

Example procedure:

  • Sodium hydride is added to a suspension in NMP or DMF under inert atmosphere.
  • Benzyl alcohol derivative of thiophene is added dropwise, stirring for 30 minutes.
  • 2-Amino-3-chloropyrazine is added incrementally.
  • The mixture is heated at 80–100 °C for 15–24 hours.
  • After cooling, water is added, and the product is extracted with organic solvents.
  • The crude product is purified by crystallization or column chromatography, yielding the target compound in up to 82% yield.

Alternative Synthetic Routes

  • Microwave-assisted synthesis: Use of sodium methoxide in methanol under microwave heating at 130 °C for 60 minutes has been reported to facilitate substitution reactions on pyrazine derivatives with moderate yields (~59%).
  • Reflux methods: Refluxing 2-amino-3-chloropyrazine with chloroacetone in methanol at 88 °C overnight can yield related intermediates, though with lower yields (~7.7% in one example).
  • Use of protected intermediates: Some syntheses employ protected benzyl alcohol derivatives or halides of thiophene to improve selectivity and yield.

Summary Table of Key Preparation Methods

Method Starting Materials Conditions Yield (%) Notes
Chloroacetone reaction 3-Chloropyrazin-2-ylamine + chloroacetone 90 °C, 16 h, sealed tube, dark 68 Intermediate for further substitution
NaH-mediated substitution 2-Amino-3-chloropyrazine + thiophen-2-ylmethanol + NaH 80–100 °C, 15–24 h, inert atmosphere 53–82 High yield, standard method for N-substitution
Sodium methoxide + microwave 3-Chloro-2-pyrazinamine + sodium methoxide 130 °C, 60 min, microwave 59 Microwave-assisted, moderate yield
Reflux in methanol 2-Amino-3-chloropyrazine + chloroacetone 88 °C, overnight 7.7 Low yield, less efficient

Research Findings and Considerations

  • The use of sodium hydride in polar aprotic solvents like DMF or NMP is crucial for efficient deprotonation of the pyrazinone nitrogen and subsequent nucleophilic substitution.
  • Reaction atmosphere control (inert gas) and protection from light prevent side reactions and degradation.
  • Purification by recrystallization or chromatography is necessary to obtain high-purity products.
  • Microwave-assisted methods can reduce reaction time but may require optimization for scale-up.
  • The thiophen-2-ylmethyl substituent introduction is sensitive to reaction conditions, and yields vary with the nature of the electrophile and base used.

Q & A

Q. What are the optimal synthetic pathways for 3-chloro-1-(thiophen-2-ylmethyl)pyrazin-2(1H)-one, and how can reaction conditions be systematically optimized?

Methodological Answer: The synthesis typically involves multi-step reactions, including nucleophilic substitution and cyclization. Key parameters include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reactivity .
  • Temperature control : Reflux conditions (80–120°C) improve yields while minimizing side reactions .
  • Catalysts : Lewis acids (e.g., ZnCl₂) or bases (e.g., K₂CO₃) facilitate chloro-substitution and thiophene coupling .

Q. Table 1: Reaction Optimization Parameters

ParameterOptimal RangeImpact on Yield/PurityReference
SolventDMF/DMSOIncreases solubility
Temperature80–120°C (reflux)Reduces side products
Reaction Time6–24 hoursBalances completion vs. degradation

Q. How can the molecular structure of this compound be characterized using crystallographic and spectroscopic techniques?

Methodological Answer:

  • X-ray crystallography : Use SHELX software for refinement to determine bond lengths/angles (e.g., C-Cl bond: ~1.73 Å) .
  • NMR spectroscopy : ¹H NMR (δ 8.2–8.5 ppm for pyrazinone protons; δ 4.5–5.0 ppm for thiophene-CH₂) confirms substitution patterns .
  • Mass spectrometry : High-resolution ESI-MS identifies molecular ions ([M+H]⁺ expected at m/z 255.03) .

Q. What purification strategies are effective for isolating high-purity 3-chloro-1-(thiophen-2-ylmethyl)pyrazin-2(1H)-one?

Methodological Answer:

  • Column chromatography : Use silica gel with ethyl acetate/hexane (3:7) for baseline separation of thiophene byproducts .
  • Recrystallization : Ethanol/water mixtures yield crystals with >98% purity .
  • HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) resolve polar impurities .

Q. What preliminary biological screening assays are recommended to evaluate its pharmacological potential?

Methodological Answer:

  • Enzyme inhibition assays : Test against PDE5 or kinases (IC₅₀ values) using fluorescence-based protocols .
  • Cytotoxicity screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) .
  • Receptor binding studies : Radioligand displacement assays for GPCR targets .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of chlorination and thiophene coupling in its synthesis?

Methodological Answer:

  • Chlorination : Electrophilic aromatic substitution (EAS) at the pyrazinone 3-position is favored due to electron-withdrawing effects of the carbonyl group .
  • Thiophene coupling : SN2 displacement of a leaving group (e.g., bromide) by thiophen-2-ylmethanol under basic conditions .
  • Computational validation : DFT calculations (Gaussian 09W) show lower activation energy for 3-chloro vs. 5-chloro isomers .

Q. How can computational modeling predict its interaction with biological targets like PDE5?

Methodological Answer:

  • Molecular docking : AutoDock Vina simulates binding to PDE5 (PDB: 1TBF). Key interactions:
    • Chlorine forms halogen bonds with Tyr664.
    • Thiophene-CH₂ engages in hydrophobic pockets .
  • MD simulations : GROMACS assesses stability of ligand-receptor complexes over 100 ns .

Q. How should researchers resolve contradictions in spectroscopic data (e.g., unexpected NMR shifts)?

Methodological Answer:

  • Variable Temperature (VT) NMR : Identifies dynamic processes (e.g., tautomerism) causing shifts .
  • 2D NMR (COSY, HSQC) : Assigns overlapping signals; confirms spin-spin coupling networks .
  • Comparative analysis : Cross-reference with structurally analogous pyrazinones .

Q. What advanced spectroscopic techniques elucidate its degradation pathways under physiological conditions?

Methodological Answer:

  • LC-MS/MS : Tracks hydrolytic degradation products (e.g., pyrazinone ring opening at pH 7.4) .
  • EPR spectroscopy : Detects radical intermediates during photodegradation .
  • In-situ FTIR : Monitors real-time stability under thermal stress (50–100°C) .

Q. How does structural modification (e.g., substituting thiophene with other heterocycles) affect bioactivity?

Methodological Answer:

  • SAR studies : Compare IC₅₀ values of analogs (Table 2).
  • Thiophene replacement : Pyridine or furan analogs show reduced PDE5 inhibition due to weaker hydrophobic interactions .

Q. Table 2: Structure-Activity Relationship (SAR)

SubstituentPDE5 IC₅₀ (nM)Solubility (mg/mL)Reference
Thiophen-2-ylmethyl12.30.45
Pyridin-3-ylmethyl48.70.78
Furan-2-ylmethyl65.20.92

Q. What strategies improve its metabolic stability without compromising potency?

Methodological Answer:

  • Isotere replacement : Substitute metabolically labile thiophene-CH₂ with CF₂ or cyclopropyl groups .
  • Prodrug design : Phosphonate esters enhance oral bioavailability .
  • CYP450 inhibition assays : Identify metabolic hotspots (e.g., 3-chloro group) using human liver microsomes .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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3-chloro-1-(thiophen-2-ylmethyl)pyrazin-2(1H)-one
Reactant of Route 2
Reactant of Route 2
3-chloro-1-(thiophen-2-ylmethyl)pyrazin-2(1H)-one

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